molecular formula C12H10OS B8817747 5-(3-Methylphenyl)thiophene-2-carbaldehyde CAS No. 38401-69-3

5-(3-Methylphenyl)thiophene-2-carbaldehyde

Cat. No. B8817747
CAS RN: 38401-69-3
M. Wt: 202.27 g/mol
InChI Key: BILVVFBPXNLUGU-UHFFFAOYSA-N
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Patent
US05597832

Procedure details

5-Bromo-2-thiophenecarboxaldehyde (5.09 g, 26.2 mmol) was added to a suspension of 907 mg (0.78 mmol) of tetrakis(triphenylphosphine) palladium (0) in 50 mL of DME, and the resulting mixture was stirred at room temperature for 15 min. To this mixture was added a solution of the 3-methylphenyl boronic acid (prepared above) in 10 mL of ethanol and 26 mL of 2M aqueous Na2CO3. The reaction was stirred at reflux for 24 hours, then cooled to room temperature, diluted, and extracted with ether. The organic extract was washed with water and brine, dried over MgSO4, and concentrated. The residue was purified by flash chromatography on silica gel, eluting with 5% ethyl acetate in hexane, to give 4.75 g (90% yield) of 5-(3-methylphenyl)-2-thiophenecarboxaldehyde. MS: 203 (M+H)+ 220 (M+NH4)+. NMR (CDCl3) d: 9.89 (s, 1H), 7.74 (d, 1H, J=5 Hz), 7.55-7.20 (m, 5H), 2.42 (s, 3H).
Quantity
5.09 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
907 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
26 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[S:6][C:5]([CH:7]=[O:8])=[CH:4][CH:3]=1.[CH3:9][C:10]1[CH:11]=[C:12](B(O)O)[CH:13]=[CH:14][CH:15]=1>COCCOC.C(O)C.C([O-])([O-])=O.[Na+].[Na+].[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[CH3:9][C:10]1[CH:15]=[C:14]([C:2]2[S:6][C:5]([CH:7]=[O:8])=[CH:4][CH:3]=2)[CH:13]=[CH:12][CH:11]=1 |f:4.5.6,7.8.9.10.11|

Inputs

Step One
Name
Quantity
5.09 g
Type
reactant
Smiles
BrC1=CC=C(S1)C=O
Name
Quantity
50 mL
Type
solvent
Smiles
COCCOC
Name
Quantity
907 mg
Type
catalyst
Smiles
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=C(C=CC1)B(O)O
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
26 mL
Type
solvent
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction was stirred
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
ADDITION
Type
ADDITION
Details
diluted
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on silica gel
WASH
Type
WASH
Details
eluting with 5% ethyl acetate in hexane

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CC=1C=C(C=CC1)C1=CC=C(S1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.75 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.